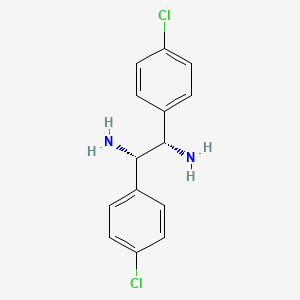

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Description

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a chiral diamine characterized by two 4-chlorophenyl groups attached to an ethane-1,2-diamine backbone. Its molecular formula is C₁₄H₁₄Cl₂N₂, with an average molecular mass of 281.18 g/mol and a monoisotopic mass of 280.0534 g/mol . The compound exhibits stereochemical specificity due to its (1S,2S) configuration, which is critical for applications in asymmetric synthesis and catalysis. It is typically stored under inert conditions in the dark to maintain stability .

Its structural rigidity and electron-withdrawing chloro substituents influence its physicochemical properties, including reduced solubility in polar solvents compared to analogs with electron-donating groups .

Properties

Molecular Formula |

C14H14Cl2N2 |

|---|---|

Molecular Weight |

281.2 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m0/s1 |

InChI Key |

HHPPUZSHKRJDIW-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)Cl)N)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and a suitable chiral amine.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce various functional groups at the chlorophenyl positions.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows for the selective formation of chiral products, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its chiral nature may contribute to its activity in targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of chiral catalysts and as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine and its analogs:

Key Observations:

Electronic Effects: The chloro substituent (Cl) is electron-withdrawing, reducing electron density on the aromatic ring. This enhances stability but limits solubility in polar solvents . Methoxy (OCH₃) and dimethylamino (N(CH₃)₂) groups are electron-donating, increasing solubility in organic solvents and enhancing coordination with metal ions . Fluoro (F) substituents, while electron-withdrawing, are smaller than Cl, leading to distinct steric and electronic profiles .

Steric and Stereochemical Impact :

- The (1S,2S) configuration is conserved across analogs, ensuring chiral specificity in catalysis. For example, (1S,2S)-methoxy derivatives are used in asymmetric hydrogenation due to their ability to form stable transition-metal complexes .

- Bulkier substituents (e.g., 3,5-dimethylphenyl in ) introduce steric hindrance, affecting catalytic activity and substrate selectivity.

Applications: Chloro Derivatives: Primarily used as ligands in metal-catalyzed reactions. Methoxy Derivatives: Employed in asymmetric synthesis (e.g., carbonyl reductions) due to enhanced solubility and electron-rich environments . Dimethylamino Derivatives: Serve as nitrogen-donor ligands in sensors and high-pH catalysis .

Physicochemical Properties

Melting Points :

- The methoxy derivative (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine has a melting point of 80–84°C , attributed to weaker intermolecular forces compared to chloro analogs .

- Chloro-substituted diamines likely exhibit higher melting points due to stronger van der Waals interactions, though specific data are unavailable in the evidence.

- Solubility: Methoxy and dimethylamino derivatives show higher solubility in alcohols and ethers, facilitating their use in solution-phase reactions . Chloro derivatives require non-polar solvents (e.g., dichloromethane) for dissolution, limiting their utility in aqueous systems .

Biological Activity

(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, also known as meso-1,2-bis(4-chlorophenyl)ethylenediamine, is a chiral compound with significant biological implications. Its molecular formula is C14H14Cl2N2, and it has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases due to its ability to inhibit tumor necrosis factor-alpha (TNF-α).

- Molecular Weight: 281.18 g/mol

- Boiling Point: 418.6 ± 40.0 °C (predicted)

- Density: 1.303 ± 0.06 g/cm³ (predicted)

- pKa: 9.32 ± 0.10 (predicted)

- Appearance: White to yellow powder

TNF-α Inhibition

Recent studies have highlighted the compound's role as a reactant in the synthesis of sinomenine derivatives which exhibit potent TNF-α inhibitory activity. This property is particularly relevant in the treatment of autoimmune diseases and chronic inflammatory conditions, where TNF-α plays a pivotal role in the inflammatory response .

The biological activity of this compound is believed to be linked to its structural configuration which allows for effective interaction with biological targets involved in inflammatory pathways. The compound's ability to modulate cytokine production suggests its potential as a therapeutic agent in managing conditions characterized by excessive inflammation.

Study on Cytotoxicity and Anti-inflammatory Effects

A study published in Molecules investigated various compounds for their cytotoxic effects against leukemia cell lines and their anti-inflammatory properties. While this study did not focus solely on this compound, it provided insights into the broader category of compounds with similar structures that exhibit significant biological activity against cancer and inflammation .

Synthesis and Biological Evaluation

In another research effort, this compound was synthesized and tested for its biological efficacy. The results indicated that derivatives of this compound could potentially serve as lead compounds in drug development aimed at treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, and how can reaction parameters be optimized for enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-chlorobenzaldehyde derivatives with ethylenediamine, using chiral catalysts (e.g., metal-ligand complexes) to enforce stereoselectivity. Reaction conditions such as solvent polarity (e.g., methanol or ethanol), temperature (0–25°C), and reducing agents (e.g., sodium borohydride or magnesium) significantly influence yield and stereochemical outcomes . Optimization involves monitoring intermediates via thin-layer chromatography (TLC) and isolating the product using column chromatography.

Q. Which analytical techniques are critical for confirming the compound’s enantiomeric purity and structural integrity?

- Methodological Answer :

- Chiral HPLC : To distinguish enantiomers using chiral stationary phases.

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns.

- X-ray Crystallography : Absolute configuration determination via Flack parameter analysis.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

Cross-referencing with published spectra of analogous diamines is essential .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Airtight containers under inert gas (N₂/Ar), protected from light and moisture to prevent decomposition.

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents (risk of exothermic reactions).

- Disposal : Follow hazardous waste guidelines (e.g., neutralization before disposal). Refer to safety data sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How can SHELX-based crystallographic refinement resolve ambiguities in stereochemical assignments of this diamine?

- Methodological Answer : SHELXL (SHELX suite) refines crystallographic data by iteratively adjusting atomic coordinates and thermal parameters. For stereochemical validation:

- Use the Flack parameter to confirm absolute configuration.

- Analyze residual electron density maps to detect disorder or twinning.

- Compare experimental and simulated powder X-ray diffraction (PXRD) patterns to verify phase purity .

Q. What strategies enable the synthesis of chiral Schiff base ligands from this diamine, and how do their metal complexes influence biological activity?

- Methodological Answer :

- Ligand Synthesis : Condense the diamine with aromatic aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in methanol under reflux to form Schiff bases.

- Metal Coordination : React with Ni(II), Cu(II), or Co(II) salts to form complexes. Characterize via UV-Vis, IR, and magnetic susceptibility measurements.

- Biological Screening : Assess antiproliferative or antimicrobial activity using in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Purity Verification : Use differential scanning calorimetry (DSC) to validate melting points.

- Solubility Studies : Standardize solvents (e.g., DMSO, ethanol) and temperature conditions.

- Stereochemical Impact : Compare enantiopure vs. racemic forms, as impurities in stereoisomers can alter properties. Cross-check CAS registry numbers to confirm structural identity (e.g., CAS 86212-34-2 vs. 74641-30-8 for related isomers) .

Q. What computational methods can predict the compound’s reactivity in catalytic or pharmaceutical applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for drug formulation.

- Docking Studies : Model binding affinities with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.